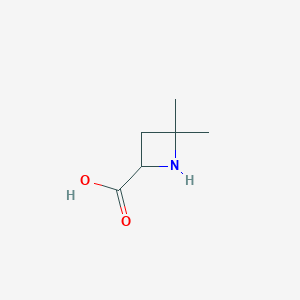![molecular formula C10H19NO2 B13469692 rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane](/img/structure/B13469692.png)
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its tert-butoxy group, which imparts specific chemical properties and reactivity. It is used in various scientific research applications due to its distinctive molecular configuration.
Méthodes De Préparation
The synthesis of rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the bicyclic core followed by the introduction of the tert-butoxy group. Reaction conditions often involve the use of strong bases and specific solvents to facilitate the formation of the desired product. Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the tert-butoxy group.
Hydrolysis: The tert-butoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions employed .
Applications De Recherche Scientifique
rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The tert-butoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity. Pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar compounds to rac-(1R,6R,8R)-8-(tert-butoxy)-2-oxa-5-azabicyclo[4.2.0]octane include:
- rac-tert-Butyl (1R,6R)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
- rac-tert-Butyl (1R,6R)-4-oxo-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
These compounds share a similar bicyclic structure but differ in functional groups, which can significantly impact their chemical properties and applications.
Propriétés
Formule moléculaire |
C10H19NO2 |
|---|---|
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
(1R,6R,8R)-8-[(2-methylpropan-2-yl)oxy]-2-oxa-5-azabicyclo[4.2.0]octane |
InChI |
InChI=1S/C10H19NO2/c1-10(2,3)13-8-6-7-9(8)12-5-4-11-7/h7-9,11H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |
Clé InChI |
XQZUCTAVUMIZNK-IWSPIJDZSA-N |
SMILES isomérique |
CC(C)(C)O[C@@H]1C[C@@H]2[C@H]1OCCN2 |
SMILES canonique |
CC(C)(C)OC1CC2C1OCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxa-2-azadispiro[3.1.4^{6}.1^{4}]undecanehydrochloride](/img/structure/B13469631.png)
![[5-Amino-2-(trifluoromethyl)phenyl]boronic acid](/img/structure/B13469632.png)
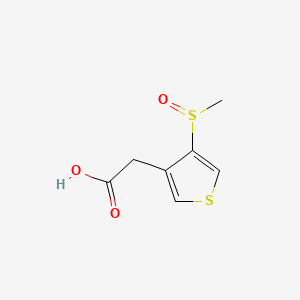

![(Propan-2-yl)[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13469646.png)
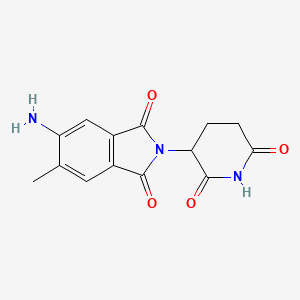
![3-[1-(Aminomethyl)cyclopropyl]propane-1,2-diol hydrochloride](/img/structure/B13469659.png)
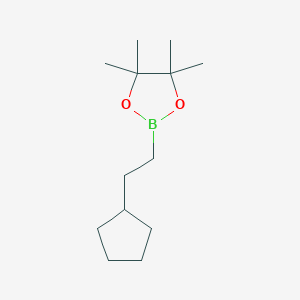

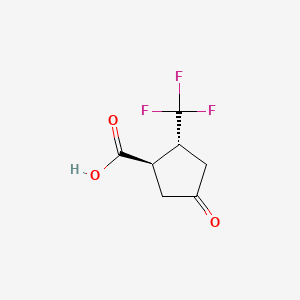
![2-Benzoyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13469677.png)
